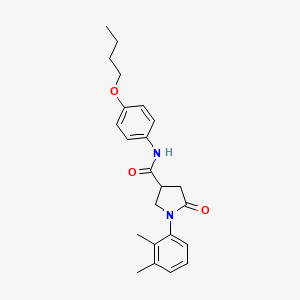
N-(9-ethyl-9H-carbazol-3-yl)-2-(4-methoxyphenoxy)propanamide
Overview
Description
N-(9-ethyl-9H-carbazol-3-yl)-2-(4-methoxyphenoxy)propanamide, also known as ECP, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. ECP is a carbazole derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Mechanism of Action
The mechanism of action of N-(9-ethyl-9H-carbazol-3-yl)-2-(4-methoxyphenoxy)propanamide is not fully understood, but it is thought to involve the inhibition of various signaling pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. N-(9-ethyl-9H-carbazol-3-yl)-2-(4-methoxyphenoxy)propanamide has also been shown to inhibit the activity of histone deacetylases, which play a role in gene expression.
Biochemical and Physiological Effects:
N-(9-ethyl-9H-carbazol-3-yl)-2-(4-methoxyphenoxy)propanamide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the induction of apoptosis, the inhibition of pro-inflammatory cytokine production, and the reduction of oxidative stress and inflammation in the brain. N-(9-ethyl-9H-carbazol-3-yl)-2-(4-methoxyphenoxy)propanamide has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
One advantage of using N-(9-ethyl-9H-carbazol-3-yl)-2-(4-methoxyphenoxy)propanamide in lab experiments is its potential therapeutic applications, which make it an interesting compound to study. Additionally, N-(9-ethyl-9H-carbazol-3-yl)-2-(4-methoxyphenoxy)propanamide has been shown to have low toxicity in vitro and in vivo, making it a relatively safe compound to work with. However, one limitation of using N-(9-ethyl-9H-carbazol-3-yl)-2-(4-methoxyphenoxy)propanamide in lab experiments is its limited solubility in aqueous solutions, which may make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research on N-(9-ethyl-9H-carbazol-3-yl)-2-(4-methoxyphenoxy)propanamide, including further studies on its mechanism of action and its potential therapeutic applications. Additionally, future research could focus on developing more efficient synthesis methods for N-(9-ethyl-9H-carbazol-3-yl)-2-(4-methoxyphenoxy)propanamide and improving its solubility in aqueous solutions. Furthermore, research could explore the use of N-(9-ethyl-9H-carbazol-3-yl)-2-(4-methoxyphenoxy)propanamide in combination with other compounds to enhance its therapeutic effects.
Scientific Research Applications
N-(9-ethyl-9H-carbazol-3-yl)-2-(4-methoxyphenoxy)propanamide has been studied for its potential therapeutic applications, including as an anticancer agent, an anti-inflammatory agent, and a neuroprotective agent. N-(9-ethyl-9H-carbazol-3-yl)-2-(4-methoxyphenoxy)propanamide has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment. N-(9-ethyl-9H-carbazol-3-yl)-2-(4-methoxyphenoxy)propanamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, N-(9-ethyl-9H-carbazol-3-yl)-2-(4-methoxyphenoxy)propanamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
properties
IUPAC Name |
N-(9-ethylcarbazol-3-yl)-2-(4-methoxyphenoxy)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O3/c1-4-26-22-8-6-5-7-20(22)21-15-17(9-14-23(21)26)25-24(27)16(2)29-19-12-10-18(28-3)11-13-19/h5-16H,4H2,1-3H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZARPCVOYDXJTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)C(C)OC3=CC=C(C=C3)OC)C4=CC=CC=C41 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-({3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}methyl)phenol](/img/structure/B4104174.png)
![1-phenyl-4-[4-(1-pyrrolidinylacetyl)-1-piperazinyl]phthalazine](/img/structure/B4104181.png)
![N-[2-(2-chlorophenoxy)ethyl]-1-isobutyrylpiperidin-4-amine](/img/structure/B4104187.png)
![1-[3-(diethylamino)propyl]-4-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-3-hydroxy-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4104191.png)

![N-{1-[4-allyl-5-({2-[(3-chloro-4-fluorophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4104198.png)
![4-(isobutyrylamino)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B4104199.png)
![N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-N-(4-fluorobenzyl)benzenesulfonamide](/img/structure/B4104211.png)
![N-(2,6-dimethylphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]butanamide](/img/structure/B4104214.png)
![1-[2-(4-fluorophenyl)ethyl]-4-{[4-(1H-pyrazol-1-yl)benzyl]amino}-2-pyrrolidinone](/img/structure/B4104235.png)
![N-{4-[(2,4-dimethylbenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B4104242.png)
![3,4-dichloro-N-{1-[4-methyl-5-({2-[(2-methyl-4-nitrophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4104250.png)
![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-4-(isobutyrylamino)benzamide](/img/structure/B4104252.png)
![2-[5-(4-chlorophenyl)-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4104264.png)